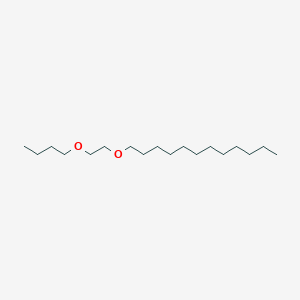![molecular formula C18H18N2O3 B14330350 N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine CAS No. 101067-04-3](/img/structure/B14330350.png)
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine is a compound that features a carbazole moiety linked to an acetyl group, which is further connected to a 2-methylalanine residue Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine typically involves the following steps:
Formation of Carbazole Derivative: The carbazole moiety is functionalized at the nitrogen position to introduce an acetyl group. This can be achieved through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 2-Methylalanine: The acetylated carbazole is then coupled with 2-methylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: N-[(9H-Carbazol-9-yl)methanol]-2-methylalanine.
Substitution: N-[(9H-Carbazol-9-yl)alkyl]-2-methylalanine derivatives.
Aplicaciones Científicas De Investigación
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its charge-transporting properties.
Mecanismo De Acción
The mechanism by which N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine exerts its effects involves several molecular targets and pathways:
Charge Transport: The carbazole moiety facilitates charge transport through its conjugated system, making it useful in electronic applications.
Biological Interactions: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This is particularly relevant in its potential therapeutic applications.
Comparación Con Compuestos Similares
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can be compared with other carbazole derivatives:
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound also features a carbazole moiety and is used in memory devices due to its resistive switching properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Used in the fabrication of organic electronic devices due to its high charge carrier mobility.
9H-Carbazole-9-ethylacrylate: Similar to 2-(9H-Carbazol-9-yl)ethyl acrylate, used in organic electronics.
This compound is unique due to its specific structure, which combines the properties of carbazole with those of an amino acid derivative, potentially offering unique interactions and applications in both biological and electronic fields.
Propiedades
Número CAS |
101067-04-3 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-[(2-carbazol-9-ylacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,17(22)23)19-16(21)11-20-14-9-5-3-7-12(14)13-8-4-6-10-15(13)20/h3-10H,11H2,1-2H3,(H,19,21)(H,22,23) |
Clave InChI |
ZSXSQOIDPCPXRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
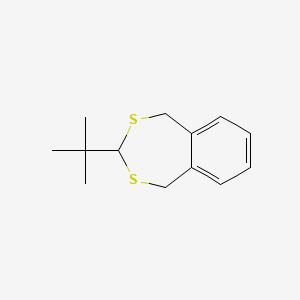
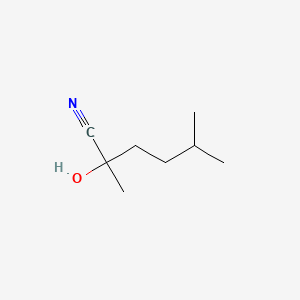
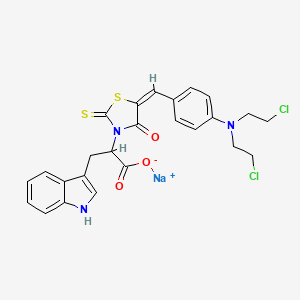
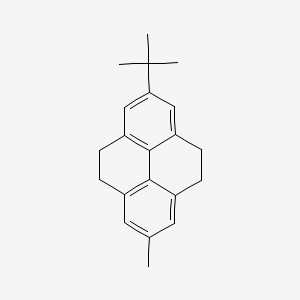
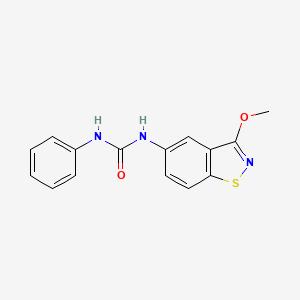
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
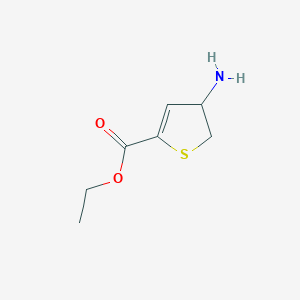
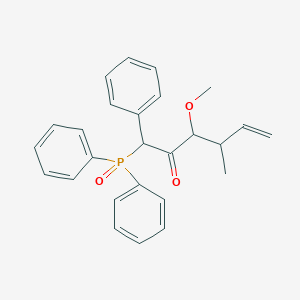
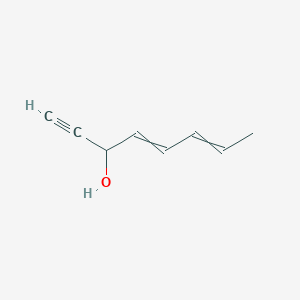
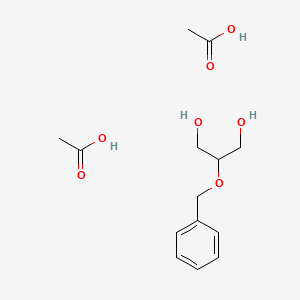
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
